molecular formula C17H17N3O B2402782 2-cyano-N-(3,5-dimethylphenyl)-3-(pyridin-4-yl)propanamide CAS No. 1260940-96-2

2-cyano-N-(3,5-dimethylphenyl)-3-(pyridin-4-yl)propanamide

Cat. No.: B2402782
CAS No.: 1260940-96-2
M. Wt: 279.343
InChI Key: MOBCPAPYJPDFHF-UHFFFAOYSA-N
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Description

2-Cyano-N-(3,5-dimethylphenyl)-3-pyridin-4-ylpropanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a cyano group, a dimethylphenyl group, and a pyridinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,5-dimethylphenyl)-3-(pyridin-4-yl)propanamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up with appropriate modifications to suit industrial requirements.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(3,5-dimethylphenyl)-3-pyridin-4-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Cyano-N-(3,5-dimethylphenyl)-3-pyridin-4-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,5-dimethylphenyl)-3-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-(3,5-dimethylphenyl)-3-pyridin-4-ylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-7-13(2)9-16(8-12)20-17(21)15(11-18)10-14-3-5-19-6-4-14/h3-9,15H,10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBCPAPYJPDFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(CC2=CC=NC=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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